

Comparative Guide to Mitochondrial Uncouplers: FCCP vs. Next-Generation Alternatives

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Compound of Interest

Compound Name: *Bac-429*

Cat. No.: *B15576274*

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Introduction

Mitochondrial uncouplers are invaluable tools in metabolic research, allowing for the study of respiratory chain function, ATP synthesis, and proton motive force. These molecules dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis and leading to a maximal oxygen consumption rate. For decades, Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) has been the most widely used chemical uncoupler.

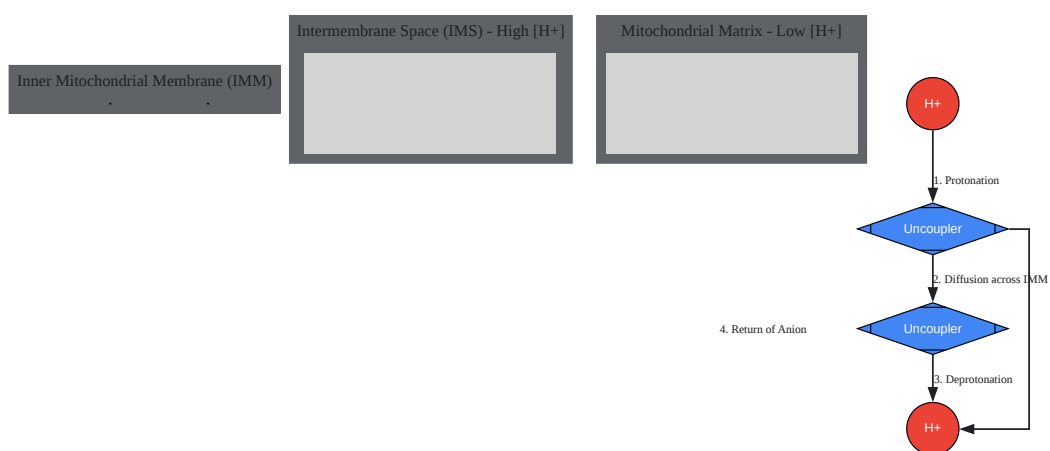
This guide provides a detailed comparison between the classical uncoupler, FCCP, and emerging next-generation alternatives, exemplified by BAM15. While the query specified "**Bac-429**," this compound is not found in publicly available scientific literature as a mitochondrial uncoupler. Therefore, we are using BAM15 (N5,N6-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine) as a representative of a modern, well-characterized alternative that addresses some of FCCP's known limitations. This comparison will focus on mechanism, efficacy, cytotoxicity, and experimental application.

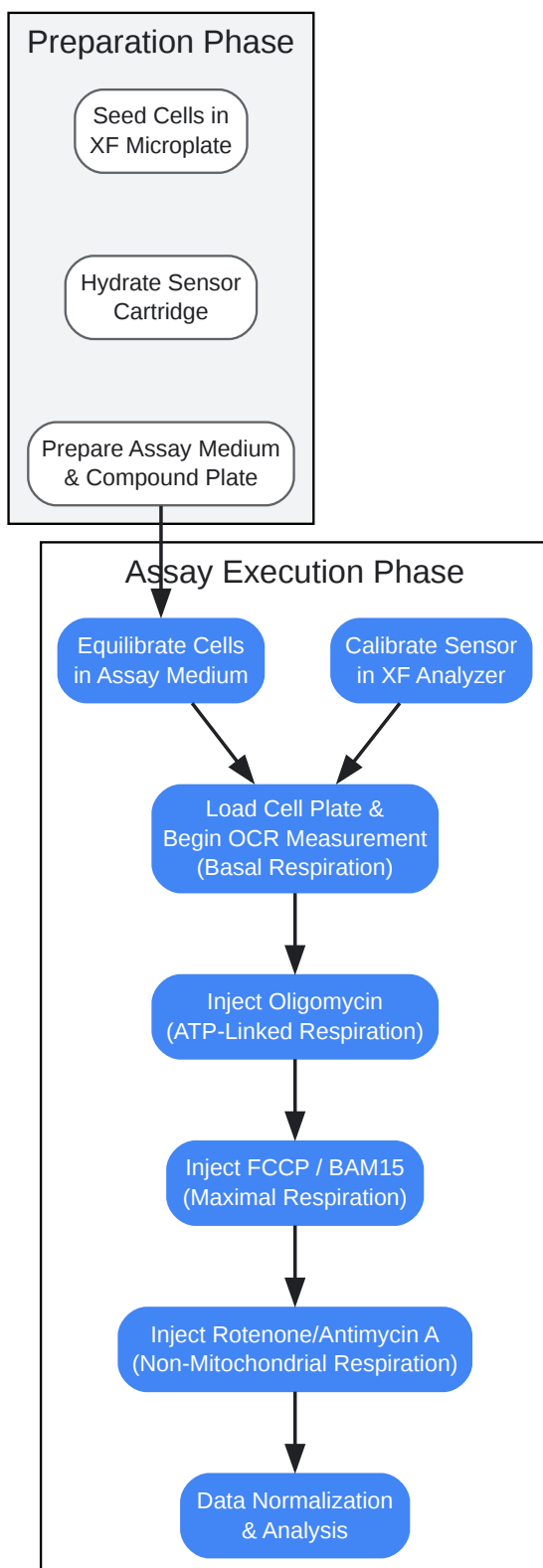
Mechanism of Action: Proton Shuttling

Both FCCP and BAM15 act as protonophores, or proton shuttles, but their efficiency and off-target effects differ. They pick up protons from the acidic intermembrane space and release

them into the more alkaline mitochondrial matrix, bypassing ATP synthase. This process dissipates the proton motive force that drives ATP production.

FCCP is a classic protonophore that, upon protonation in the intermembrane space, becomes neutral and diffuses across the inner membrane. After releasing its proton into the matrix, the resulting anion returns to the intermembrane space, driven by the positive membrane potential. BAM15 functions similarly but exhibits a different chemical structure, which is believed to contribute to its lower toxicity and higher mitochondrial specificity.





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